1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is an organic compound that belongs to the class of azetidine carboxylic acids This compound features a benzothiazole ring substituted with a butyl group at the 6-position and an azetidine ring attached to the 2-position of the benzothiazole The azetidine ring is further substituted with a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of Benzothiazole Core:
- Starting with 2-aminothiophenol and butyl bromide, the benzothiazole core is synthesized through a cyclization reaction in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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Azetidine Ring Formation:
- The benzothiazole intermediate is then reacted with an azetidine derivative, such as azetidine-3-carboxylic acid, under acidic or basic conditions to form the desired azetidine ring.
- Reaction conditions: Reflux in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Final Product Purification:
- The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO with alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA or proteins, affecting their function. The azetidine ring may also play a role in binding to specific sites on target molecules.
Comparison with Similar Compounds
- 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
- 1-(6-Propyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Comparison: 1-(6-Butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is unique due to the butyl group at the 6-position of the benzothiazole ring, which can influence its lipophilicity and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications.
Properties
IUPAC Name |
1-(6-butyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-4-10-5-6-12-13(7-10)20-15(16-12)17-8-11(9-17)14(18)19/h5-7,11H,2-4,8-9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMMWCYTPKRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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